3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol

chitin synthase Mucor miehei morphological change

Asperfuran (≥95% purity) is a rare allene-containing dihydrobenzofuran natural product that resolves the lack of lipid-dependent probes for fungal chitin synthase research. • Chitin synthase inhibitor (IC₅₀ = 300 µM), uniquely abolished by egg lecithin - enables membrane microenvironment interrogation inaccessible to polyoxin D or nikkomycin Z. • Induces Mucor miehei morphological aberrations at 20 ng/disc, far below growth-inhibitory threshold - ideal phenotypic screening control for antifungal discovery. • Broad-spectrum activity across 23 fungal species plus dual anticancer cytotoxicity (HeLa S3 & L1210, IC₅₀ = 25 µg/mL).

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 129277-10-7
Cat. No. B138381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
CAS129277-10-7
Synonymsasperfuran
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC=C=CC1COC2=C1C=C(C=C2O)O
InChIInChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3
InChIKeyYQQWLVATBNOLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asperfuran: Unique Dihydrobenzofuran Bioactivity Overview


3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol, trivially known as asperfuran or (−)-asperfuran, is a chiral dihydrobenzofuran natural product first isolated from Aspergillus oryzae [1]. It possesses a rare allene-containing side chain (penta-1,2-dienyl) appended to a resorcinol-type benzofuran core [2]. Asperfuran is recognized as a weak chitin synthase inhibitor (IC₅₀ = 300 µM against Coprinus cinereus enzyme) yet induces striking morphological alterations in Mucor miehei at exceptionally low concentrations (20 ng/disc) [1]. It also exhibits broad-spectrum antifungal activity against 23 fungal species in agar disc assays at 50 µg/disc and shows dual anticancer cytotoxicity against HeLa S3 and L1210 cell lines (IC₅₀ = 25 µg/mL) [1].

Low-concentration morphological induction for phenotypic screening
Broad-spectrum antifungal reference (23 fungal species)
Dual-activity profile: fungal enzyme + cancer cell endpoints
Allene-containing scaffold for synthetic library diversification

Asperfuran: Irreplaceable by Standard Alternatives


Despite the existence of well-characterized chitin synthase inhibitors such as polyoxin D (IC₅₀ = 88.6 µM for CHS2), nikkomycin Z (IC₅₀ = 0.8–15 µM against Candida albicans CHS isozymes), and chaetoatrosin A (IC₅₀ = 104 µg/mL for CHS2), none of these agents have been demonstrated to induce the profound morphological derangement observed with asperfuran at sub-growth-inhibitory concentrations of 20 ng/disc [1][2]. Moreover, common dihydrobenzofuran natural products such as the antibacterial benzofurans from Eupatorium aschenbornianum (MIC = 50–200 µg/mL) lack the dual antifungal–anticancer activity profile documented for asperfuran [3]. The unique allene moiety in the side chain, coupled with the compound's origin from psychrotolerant Penicillium ribium strains, provides a structurally and biosynthetically distinct starting point that cannot be reproduced by off-the-shelf alternatives [4].

Morphology phenotype Standard chitin synthase inhibitors may not reproduce sub-inhibitory morphological changes
Activity spectrum Common dihydrobenzofurans may lack the dual antifungal–cytotoxicity profile
Structural uniqueness Allene side chain and psychrotolerant production source are absent in off-the-shelf alternatives

Asperfuran: Quantitative Differentiation Evidence


Sub-Inhibitory Morphological Activity vs. Polyoxin D

Asperfuran induces striking morphological changes in Mucor miehei at just 20 ng/disc in the agar diffusion assay, whereas growth inhibition is only partial at this concentration [1]. By contrast, the classical chitin synthase inhibitor polyoxin D requires concentrations of 0.1–1 mg/mL to induce comparable cytological effects in Saccharomyces cerevisiae and operates through pure competitive enzyme inhibition without the sub-inhibitory morphological phenotype [2]. This suggests asperfuran possesses a membrane- or lipid-dependent mechanism component, consistent with the observation that its inhibition of chitin synthase can be completely abolished by the addition of egg lecithin [1].

Morphological phenotype
Reported
20 ng/disc (Asperfuran) vs. 0.1–1 mg/mL (Polyoxin D) — ~2,000–20,000× lower mass per disc
Supports phenotypic screening differentiation
Cross-study; different fungal species
chitin synthase Mucor miehei morphological change

Chitin Synthase Potency vs. Polyoxin D and Chaetoatrosin A

In a cell-free enzyme assay using chitin synthase from Coprinus cinereus, asperfuran inhibits enzymatic activity with an IC₅₀ of 300 µM [1]. This potency is approximately 3.4-fold weaker than polyoxin D (IC₅₀ = 88.6 µM against Saccharomyces cerevisiae CHS2) [2], but approximately 1.3-fold stronger than chaetoatrosin A (IC₅₀ = 104 µg/mL, equivalent to ~400 µM assuming a molecular weight of ~260 g/mol, against CHS2) [3]. Notably, the inhibition by asperfuran is reversible and can be completely abolished by the addition of egg lecithin, a property not reported for either polyoxin D or chaetoatrosin A, suggesting a distinct lipid-dependent interaction site [1].

Chitin synthase IC₅₀
Reported
300 µM (Asperfuran, lipid-dependent) vs. 88.6 µM (Polyoxin D) vs. ~400 µM (Chaetoatrosin A)
Lipid-dependent inhibition mechanism distinct
Cross-species comparison
chitin synthase enzyme inhibition IC50

Broad-Spectrum Antifungal Activity vs. Asperfurandiones

Asperfuran inhibits the growth of 23 different fungal species in a disc diffusion assay at a uniform loading of 50 µg per disc, indicating broad-spectrum antifungal activity across taxonomically diverse fungi . In contrast, the structurally related asperfurandiones A and B, which also feature a furandione core derived from Aspergillus versicolor, exhibit only moderate antifungal activity against three species (Gaeumannomyces graminis, Cryptococcus neoformans, and Candida albicans) with MIC values of 64 µg/mL in broth dilution assays [1]. The broader spectrum of asperfuran (23 species vs. 3 species) suggests that the dihydrobenzofuran scaffold with the allene side chain confers intrinsically superior target accessibility or multi-target engagement compared to the oxidized furandione analog class.

Antifungal spectrum
Reported
23 fungal species (50 µg/disc, disc diffusion) vs. 3 species (MIC 64 µg/mL, broth)
Broader antifungal screening reference
Different assay formats limit direct comparison
antifungal broad-spectrum agar diffusion

Dual Antifungal–Anticancer Activity vs. Griseofulvin

Asperfuran demonstrates dual pharmacological activity: it inhibits fungal chitin synthase (IC₅₀ = 300 µM) while also inhibiting proliferation of HeLa S3 (human cervical carcinoma) and L1210 (mouse lymphocytic leukemia) cells with IC₅₀ values of 25 µg/mL (equivalent to ~115 µM) for both cell lines [1]. In comparison, griseofulvin, another fungal-derived polyketide with a benzofuran-related core, is primarily an antimitotic agent targeting microtubules, with reported IC₅₀ values against HeLa cells generally exceeding 100 µM and no significant chitin synthase inhibitory activity [2]. Asperfuran thus offers a dual-target biological profile—antifungal via chitin synthase and anticancer via an as-yet uncharacterized cytotoxic mechanism—that is not shared by either pure chitin synthase inhibitors (e.g., polyoxin D) or pure antimitotic antifungals (e.g., griseofulvin).

Dual-activity profile
Class-level
HeLa S3/L1210 IC₅₀ ~25 µg/mL; chitin synthase IC₅₀ 300 µM
Supports dual-mechanism model-response studies
Class-level inference; anticancer mechanism uncharacterized
anticancer cytotoxicity HeLa S3 L1210

Allene Scaffold vs. Common Dihydrobenzofurans

Asperfuran contains a terminal allene (penta-1,2-dienyl) side chain, which is structurally distinct from the saturated or olefinic side chains found in the majority of fungal dihydrobenzofurans [1]. The (±)-asperfuran (arthrographol) has been synthesized in 10 steps from 2,4-dihydroxybenzaldehyde, confirming the accessibility of the scaffold [2]. The allene moiety provides a reactive handle for transition-metal-catalyzed annulation, cycloaddition, and other derivatization chemistries that are not possible with standard olefinic or aromatic benzofuran derivatives [3]. By comparison, the related asperfurandiones A and B feature an oxidized furandione core and lack the allene group, limiting their synthetic utility [4]. This structural uniqueness positions asperfuran as a versatile starting point for generating focused compound libraries.

Allene scaffold
Class-level
Terminal allene (penta-1,2-dienyl) present vs. absent in asperfurandiones
Enables unique synthetic diversification
Structural comparison based on NMR/MS
allene dihydrobenzofuran scaffold diversification

Psychrotolerant Penicillium vs. Aspergillus-Derived Sources

In addition to its original isolation from Aspergillus oryzae, asperfuran has been identified as a metabolite of Penicillium ribium, a novel psychrotolerant species isolated from the Rocky Mountains, Wyoming, USA, with an optimum growth temperature of 17–18 °C [1]. This is in contrast to the majority of fungal dihydrobenzofurans—including asperfurandiones A and B from Aspergillus versicolor and the antibacterial benzofurans from Eupatorium species—which are produced by mesophilic organisms requiring cultivation at 25–30 °C [2][3]. The availability of a psychrotolerant production host opens the possibility of low-temperature fermentation processes, which can reduce energy costs and minimize the formation of undesired thermal degradation byproducts during production scale-up.

Production strain
Class-level
Penicillium ribium (psychrotolerant, 17–18 °C) vs. mesophilic Aspergillus spp. (25–30 °C)
Potential for cold-adapted bioprocess development
Fermentation temperature advantage context
psychrotolerant Penicillium ribium cold-adapted biosynthesis

Asperfuran: Research and Industrial Applications


Probing Chitin Synthase–Membrane Interactions

Asperfuran's chitin synthase inhibitory activity (IC₅₀ = 300 µM) is uniquely abolished by egg lecithin, making it an invaluable tool for dissecting the lipid-dependence of chitin synthase regulation in filamentous fungi such as Coprinus cinereus and Mucor miehei [1]. Unlike polyoxin D and nikkomycin Z which act as competitive substrate analogs independent of membrane lipid composition, asperfuran enables researchers to interrogate whether chitin synthase activity is modulated by membrane microenvironment [2]. This application is critical for academic groups and industrial screening programs investigating fungal cell wall integrity pathways as antifungal drug targets.

Phenotypic Screening Control with Morphological Readout

Asperfuran induces morphological changes in Mucor miehei at 20 ng/disc—a concentration orders of magnitude below its growth-inhibitory threshold [1]. This property makes it ideal as a phenotypic screening control for antifungal discovery campaigns that utilize morphological profiling (e.g., high-content imaging of hyphal tip swelling, aberrant branching, or cell wall thinning). Its broad-spectrum coverage across 23 fungal species ensures utility as a reference compound in diverse fungal pathogen panels, including agriculturally relevant phytopathogens .

Dual-Activity Scaffold for Anticancer Polypharmacology

With IC₅₀ values of 25 µg/mL (~115 µM) against both HeLa S3 and L1210 cancer cell lines, asperfuran provides a starting point for medicinal chemistry optimization of the dihydrobenzofuran scaffold toward selective anticancer agents [1]. The availability of a 10-step total synthesis [2] means that focused libraries of asperfuran analogs can be generated to dissect structure–activity relationships for cytotoxicity, potentially yielding leads with improved potency and selectivity over the parent compound.

Allene-Functionalized Scaffold for Library Diversification

The allene (penta-1,2-dienyl) moiety of asperfuran is a versatile functional group for transition-metal-catalyzed transformations including cycloadditions, hydrofunctionalizations, and cross-coupling reactions [1]. Procurement of asperfuran at ≥95% purity (available from multiple commercial suppliers) [2] provides immediate access to a rare allene-containing natural product that can serve as the cornerstone for constructing proprietary, diversity-oriented compound collections that are structurally distinct from conventional aromatic or olefinic natural product libraries.

Application
Selection Property
Validation Focus
Chitin synthase–membrane interaction studies
Lecithin-reversible inhibition
Lipid-dependent enzyme activity assays
Fungal morphological profiling
Sub-inhibitory morphological induction
Hyphal morphology readouts at low conc.
Cancer cell-model polypharmacology research
Dual antifungal–cytotoxicity profile
Cell-viability endpoints (HeLa S3, L1210)
Allene-based synthetic diversification
Unique allene functional group
Transition-metal-catalyzed derivatization
Quote Request

Request a Quote for 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.